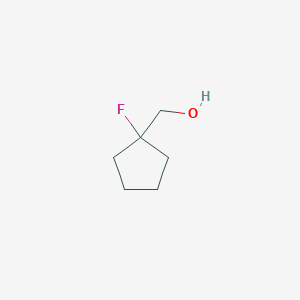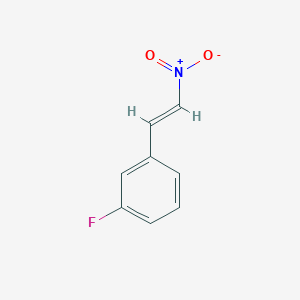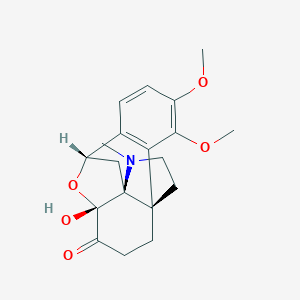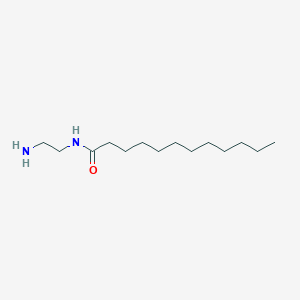
N-(2-Aminoethyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)dodecanamide, also known as AED, is a synthetic compound used in scientific research for its unique properties. AED is a fatty acid amide that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-(2-Aminoethyl)dodecanamide works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-(2-Aminoethyl)dodecanamide increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.
Effets Biochimiques Et Physiologiques
N-(2-Aminoethyl)dodecanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reduce pain, and have anticonvulsant properties. N-(2-Aminoethyl)dodecanamide has also been shown to have neuroprotective effects and may have potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Aminoethyl)dodecanamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes. This allows researchers to study the specific effects of increased endocannabinoid levels without interference from other enzymes. However, one limitation of using N-(2-Aminoethyl)dodecanamide is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Orientations Futures
There are several potential future directions for N-(2-Aminoethyl)dodecanamide research. One area of interest is the potential therapeutic uses of N-(2-Aminoethyl)dodecanamide in the treatment of neurodegenerative diseases. Another area of interest is the potential use of N-(2-Aminoethyl)dodecanamide in the treatment of pain and inflammation. Additionally, further research is needed to better understand the long-term effects of N-(2-Aminoethyl)dodecanamide on the endocannabinoid system and its potential side effects.
Applications De Recherche Scientifique
N-(2-Aminoethyl)dodecanamide has been used in scientific research for its ability to modulate the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. N-(2-Aminoethyl)dodecanamide has been shown to inhibit the breakdown of endocannabinoids, leading to increased levels of endocannabinoids in the body. This, in turn, can have a variety of effects on physiological processes.
Propriétés
Numéro CAS |
10138-02-0 |
|---|---|
Nom du produit |
N-(2-Aminoethyl)dodecanamide |
Formule moléculaire |
C14H30N2O |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
N-(2-aminoethyl)dodecanamide |
InChI |
InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-13-12-15/h2-13,15H2,1H3,(H,16,17) |
Clé InChI |
DESVYRJXTAYBFA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCN |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCN |
Autres numéros CAS |
10138-02-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

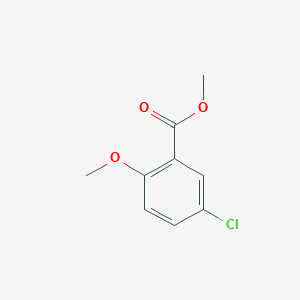

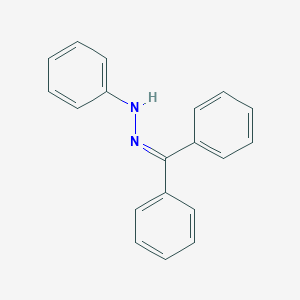
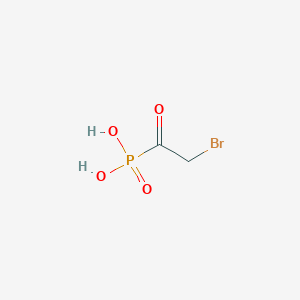
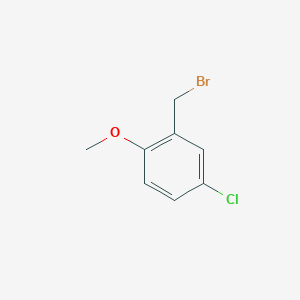

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
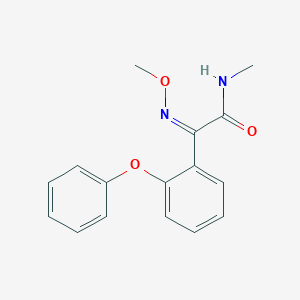
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)
